molecular formula C12H20N2 B13525593 4-[(1R)-1-aminoethyl]-N,N-diethylaniline CAS No. 1228566-59-3

4-[(1R)-1-aminoethyl]-N,N-diethylaniline

Cat. No.: B13525593
CAS No.: 1228566-59-3
M. Wt: 192.30 g/mol
InChI Key: AOFFRNRKONGMMO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1R)-1-aminoethyl]-N,N-diethylaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of an aminoethyl group attached to the aniline ring, along with two ethyl groups on the nitrogen atom It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-aminoethyl]-N,N-diethylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. The process typically starts with the preparation of the intermediate compound, which is then subjected to further reactions to introduce the aminoethyl group.

    Alkylation of Aniline: Aniline is reacted with ethyl bromide in the presence of a base such as sodium hydroxide to form N,N-diethylaniline.

    Introduction of Aminoethyl Group: The N,N-diethylaniline is then treated with an appropriate reagent, such as ®-1-chloro-2-propanamine, under controlled conditions to introduce the aminoethyl group at the para position of the aniline ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-aminoethyl]-N,N-diethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its reduced form.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagent used.

Scientific Research Applications

4-[(1R)-1-aminoethyl]-N,N-diethylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(1R)-1-aminoethyl]-N,N-diethylaniline involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The compound may also participate in electron transfer reactions, affecting cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1R)-1-aminoethyl]-2,6-diethylaniline
  • 4-[(1R)-1-aminoethyl]-N,N-dimethylaniline

Uniqueness

4-[(1R)-1-aminoethyl]-N,N-diethylaniline is unique due to its specific chiral configuration and the presence of both aminoethyl and diethyl groups. This combination of functional groups imparts distinct chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

1228566-59-3

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]-N,N-diethylaniline

InChI

InChI=1S/C12H20N2/c1-4-14(5-2)12-8-6-11(7-9-12)10(3)13/h6-10H,4-5,13H2,1-3H3/t10-/m1/s1

InChI Key

AOFFRNRKONGMMO-SNVBAGLBSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)[C@@H](C)N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.